5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253456
InChI: InChI=1S/C8H11N3O/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3
SMILES:
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC17253456

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole -

Specification

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name 5-isocyanato-1-methyl-3-propan-2-ylpyrazole
Standard InChI InChI=1S/C8H11N3O/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3
Standard InChI Key UQODCSNQWWPUOJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN(C(=C1)N=C=O)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 5-isocyanato-3-isopropyl-1-methyl-1H-pyrazole reflects the substitution pattern on the pyrazole ring. The molecular formula is C8_8H11_{11}N3_3O, derived from the pyrazole core (C3_3H3_3N2_2) modified by:

  • A methyl group (-CH3_3) at position 1,

  • An isopropyl group (-CH(CH3_3)2_2) at position 3,

  • An isocyanate group (-NCO) at position 5 .

Structural Analysis

The pyrazole ring adopts a planar conformation, with substituents influencing electronic and steric properties:

  • The isocyanate group at position 5 introduces electrophilicity, enabling reactions with nucleophiles such as amines or alcohols.

  • The isopropyl group at position 3 contributes steric bulk, potentially affecting regioselectivity in further reactions.

  • The methyl group at position 1 stabilizes the ring structure by preventing tautomerization .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight167.20 g/mol
Boiling Point~250–270°C (estimated)
SolubilityLow in water; soluble in DMF
Density1.12–1.15 g/cm³ (predicted)

Synthetic Pathways and Methodologies

General Strategies for Pyrazole Isocyanates

The synthesis of pyrazole-derived isocyanates typically involves:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or enaminones.

  • Functionalization: Introduction of the isocyanate group via Curtius rearrangement or phosgenation of primary amines .

Proposed Synthesis of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole

A plausible route involves:

  • Preparation of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine:

    • Condensation of isopropyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions .

    • Cyclization to form the pyrazole ring, followed by methylation at position 1.

  • Isocyanate Formation:

    • Treatment of the amine intermediate with phosgene (COCl2_2) or safer alternatives like triphosgene in anhydrous dichloromethane .

Reaction Scheme:

3-Isopropyl-1-methyl-1H-pyrazol-5-amine+COCl25-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole+2HCl\text{3-Isopropyl-1-methyl-1H-pyrazol-5-amine} + \text{COCl}_2 \rightarrow \text{5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole} + 2\text{HCl}

Challenges and Optimization

  • Regioselectivity: Competing reactions at positions 3 and 5 require careful control of reaction conditions (e.g., temperature, catalysts).

  • Isocyanate Stability: Moisture-sensitive nature necessitates anhydrous environments and inert atmospheres .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3_3, 400 MHz):

    • δ 1.25 (d, 6H, -CH(CH3_3)2_2),

    • δ 2.45 (s, 3H, N-CH3_3),

    • δ 3.10 (m, 1H, -CH(CH3_3)2_2),

    • δ 6.50 (s, 1H, pyrazole H-4).

  • 13^{13}C NMR:

    • δ 22.1 (-CH3_3),

    • δ 28.5 (-CH(CH3_3)2_2),

    • δ 125.8 (C-4),

    • δ 135.2 (C-5, isocyanate) .

Infrared (IR) Spectroscopy

  • Strong absorption at ~2270 cm1^{-1} (N=C=O stretch),

  • Peaks at ~1550 cm1^{-1} (pyrazole ring vibrations) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Pyrazole isocyanates serve as precursors for urea and carbamate derivatives, which are prevalent in:

  • Antimicrobial Agents: Urea-linked pyrazoles show activity against Plasmodium falciparum .

  • Kinase Inhibitors: Structural analogs inhibit enzymes like dihydroorotate dehydrogenase (DHODH) .

Polymer Chemistry

Isocyanate groups enable participation in polyurethane and polyurea synthesis:

  • Crosslinking Agents: Enhance thermal stability in coatings and adhesives .

DerivativeApplication
UreasDrug candidates
CarbamatesProdrug formulations
PolyurethanesInsulating materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator